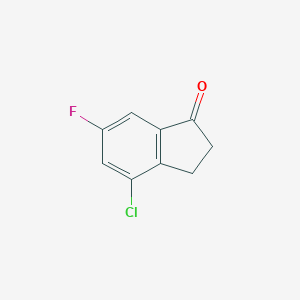

4-Chloro-6-fluoroindan-1-one

Descripción general

Descripción

4-Chloro-6-fluoroindan-1-one is an organic compound with the molecular formula C9H6ClFO. It is a white crystalline solid that is soluble in common organic solvents such as ethers, ketones, and alcohols . This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and the production of insecticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-6-fluoroindan-1-one can be synthesized through several methods. One common method involves the reaction of indanone with chlorofluoroalkyl compounds . The reaction typically requires specific conditions such as the presence of a base and a solvent like dichloromethane . Another method involves a multi-step reaction starting from 2-chloro-4-fluorobenzaldehyde, which undergoes several transformations to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclization, followed by purification techniques like recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-fluoroindan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The reactions typically require controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can result in various substituted indanone derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

4-Chloro-6-fluoroindan-1-one has been investigated for its potential anticancer properties. Studies have shown that derivatives of indanones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from indanone structures have demonstrated significant inhibition of cell proliferation in the A549 lung cancer cell line and K562 leukemia cell line, with IC50 values indicating their potency compared to standard chemotherapeutics like Paclitaxel .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of key signaling pathways associated with cancer cell growth and survival. Molecular docking studies have suggested that this compound interacts with the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells .

Synthesis of Derivatives

The synthesis of this compound derivatives has been explored extensively, leading to compounds with enhanced biological activities. The introduction of various substituents on the indanone structure has been shown to affect both the solubility and biological efficacy of these compounds.

| Derivative | Substituent | IC50 (μM/ml) against A549 | IC50 (μM/ml) against K562 |

|---|---|---|---|

| Compound 1 | -Cl | 1.632 | 1.978 |

| Compound 2 | -F | 1.539 | 1.732 |

| Paclitaxel | N/A | 0.3 | 0.3 |

Material Science Applications

Photophysical Properties

this compound has also been studied for its photophysical properties, making it a candidate for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Structural Studies

Crystallographic studies have provided insights into the molecular packing and intermolecular interactions of this compound, which are crucial for understanding its material properties . These studies reveal how structural variations can influence the physical properties and potential applications in nanotechnology.

Case Studies

Case Study 1: Anticancer Screening

In a recent study, a series of indanone derivatives including this compound were screened for anticancer activity using MTT assays across multiple cancer cell lines. The results indicated that certain derivatives showed enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Material Characterization

Research focusing on the photophysical characterization of this compound demonstrated its potential utility in organic electronic applications. The compound's absorption spectra were analyzed to determine its suitability as a light-harvesting material in photovoltaic devices .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-fluoroindan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-Chloro-6-fluoroindan-1-one include:

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine atoms on the indanone structure, which imparts distinct chemical properties and reactivity . This makes it valuable in various synthetic and industrial applications .

Actividad Biológica

4-Chloro-6-fluoroindan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the following chemical structure:

- Molecular Formula : C9H6ClF O

- Molecular Weight : 188.59 g/mol

- Log P (octanol-water partition coefficient) : 3.02 (indicating moderate lipophilicity) .

Anticancer Properties

Recent studies have highlighted the role of this compound in anticancer applications. It has been utilized in the synthesis of various biologically active compounds, including those targeting cancer cells. For instance, it has been involved in the total synthesis of chartarin, a natural product known for its anticancer properties .

Inhibition of Acetylcholinesterase

This compound has shown promise as an acetylcholinesterase inhibitor, which is significant for the treatment of neurodegenerative diseases like Alzheimer's. Compounds derived from this compound have been reported to exhibit inhibitory activity against acetylcholinesterase, potentially aiding in the management of Alzheimer's disease .

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

- Lipophilicity : The moderate lipophilicity enhances its ability to cross cell membranes and reach intracellular targets.

- Substituent Effects : The presence of chlorine and fluorine atoms may influence the electronic properties and reactivity of the compound, enhancing its biological interactions .

Data Table: Biological Activities of this compound

Case Studies

- Synthesis and Evaluation : A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects, showing promising results that warrant further investigation .

- Neuroprotective Effects : Another research project focused on the neuroprotective potential of acetylcholinesterase inhibitors derived from this compound. Results indicated that these derivatives could enhance cognitive function in animal models, suggesting therapeutic potential for neurodegenerative conditions .

Propiedades

IUPAC Name |

4-chloro-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADRGRWYNJBMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599387 | |

| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166250-01-7 | |

| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.